molecular formula C23H13BrClNO4 B2986760 N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide CAS No. 361166-51-0

N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide

Cat. No.: B2986760
CAS No.: 361166-51-0
M. Wt: 482.71
InChI Key: SUZILVDMKREBMU-UHFFFAOYSA-N
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Description

This compound is a brominated and chlorinated aromatic carboxamide featuring a chromene (benzopyran) backbone. Its structure combines a 4-oxochromene-2-carboxamide core with a substituted phenyl ring at the 3-position, bearing a 4-bromo group and a 2-chlorobenzoyl moiety.

Properties

IUPAC Name

N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrClNO4/c24-17-10-9-13(11-16(17)22(28)14-5-1-3-7-18(14)25)26-23(29)21-12-19(27)15-6-2-4-8-20(15)30-21/h1-12H,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZILVDMKREBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide

This compound is a synthetic compound that falls under the category of oxochromene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Several studies have indicated that oxochromene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of oxochromene compounds. They have demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

Oxochromene derivatives are known to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in diseases characterized by inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Bromo and Chloro Substituents : The presence of halogen atoms like bromine and chlorine can enhance lipophilicity and alter the electronic properties of the compound, potentially increasing its bioactivity.
  • Oxochromene Core : The oxochromene moiety is crucial for its biological activity, as it allows for interactions with various biological targets.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReferences
Compound AAnticancerInduces apoptosis
Compound BAntimicrobialInhibits bacterial growth
Compound CAnti-inflammatoryReduces cytokine production

Case Studies

  • Case Study on Anticancer Activity : A study investigated a series of oxochromene derivatives, including those structurally related to this compound. The results showed that these compounds effectively inhibited the growth of breast cancer cells through apoptosis induction via mitochondrial pathways.
  • Case Study on Antimicrobial Efficacy : An evaluation of several oxochromene derivatives revealed potent activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the phenyl ring significantly impacted the antimicrobial potency.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Halogen-Substituted Benzoyl Derivatives

The compound shares structural motifs with halogenated benzoylphenyl carboxamides. Key analogs include:

Compound Name Substituents Key Structural Differences Potential Implications
Target Compound 4-bromo, 3-(2-chlorobenzoyl) Chromene backbone, carboxamide linkage Enhanced rigidity and π-π stacking potential due to chromene
2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide () 4-chloro, 2-(2-chlorobenzoyl) Acetamide (vs. carboxamide), absence of chromene Reduced steric bulk; altered solubility profile
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () 2-chlorobenzoyl, tyrosine-phenylalanine hybrid Peptide-like backbone (vs. chromene), methyl ester terminus Increased hydrogen-bonding capacity; potential protease targeting
Key Observations:
  • Halogen Placement : The 2-chlorobenzoyl group in the target compound is conserved in analogs like the phenylalanine methyl ester derivative (), suggesting a role in steric hindrance or receptor specificity.
  • Chromene vs.

Brominated Aromatic Compounds

Bromine substitution at the 4-position distinguishes the target compound from fluorine- or chlorine-dominated analogs. For example:

  • BF2 Chelate (): Contains a 4-bromo-3-(4-bromo-phenyl) motif but lacks the chromene-carboxamide framework. The bromine atoms here enhance photophysical properties, implying that the target compound’s bromine may similarly influence electronic characteristics .
  • Fluorine-Substituted Derivatives (): Replace bromine with fluorine (e.g., N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanol). Fluorine’s smaller size and higher electronegativity may reduce hydrophobic interactions compared to bromine .

Functional Group Analysis

Carboxamide Linkage

The carboxamide group (-CONH-) is a common feature in enzyme inhibitors (e.g., kinase or protease targets). In the target compound, this group bridges the chromene and substituted phenyl rings, contrasting with:

  • Methyl Ester Termini (): Found in peptide analogs, which may confer higher hydrolytic lability.

Halogen Effects

  • Bromine : Enhances lipophilicity (logP) and may participate in halogen bonding with biomolecular targets.
  • Chlorine: The 2-chlorobenzoyl group likely contributes to steric effects, as seen in analogs like N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanol .

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